

Application Notes and Protocols: Measuring the Impact of "Sanasol" on Immune Function

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Compound of Interest

Compound Name: *sanasol*
CAS No.: 146909-40-2
Cat. No.: B1176932

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Introduction

"**Sanasol**" is a commercially available multivitamin and mineral supplement. Its composition, featuring a range of vitamins and minerals such as vitamins A, C, D, E, B-complex vitamins, zinc, and selenium, suggests a potential to support and modulate the human immune system. [1][2][3][4][5][6][7][8] Vitamins A, C, D, and E, along with zinc and selenium, are known to play crucial roles in both the innate and adaptive immune responses. [9][10][11][12] This document outlines a detailed study design and a set of protocols to rigorously evaluate the impact of **Sanasol** supplementation on key markers of immune function in a healthy adult population. The objective is to provide a robust framework for quantifying the immunomodulatory effects of this supplement.

Study Design: Randomized, Double-Blind, Placebo-Controlled Trial

2.1 Objective: To assess the effect of daily **Sanasol** supplementation on immune function markers in healthy adults over a 12-week period.

2.2 Study Population:

- Inclusion Criteria: Healthy male and female volunteers aged 25-50 years with a BMI of 18.5-29.9 kg/m².
- Exclusion Criteria: Individuals with acute or chronic inflammatory diseases, autoimmune disorders, immunodeficiencies, current infections, allergies to any of the supplement ingredients, smokers, and those taking immunosuppressive medications or other vitamin supplements within 30 days of screening.

2.3 Intervention:

- Treatment Group: Daily oral administration of the commercially available "**Sanasol**" multivitamin and mineral supplement at the manufacturer's recommended dosage.
- Control Group: Daily oral administration of a placebo tablet, identical in appearance, size, and taste to the **Sanasol** supplement, containing microcrystalline cellulose.

2.4 Study Duration and Visits:

- Duration: 12 weeks.
- Visits: Screening (Week -2), Baseline (Week 0), Mid-point (Week 6), and Final (Week 12). Blood samples will be collected at the Baseline and Final visits.

2.5 Endpoints:

- Primary Endpoint: Change from baseline in the proliferation capacity of T-lymphocytes upon stimulation.
- Secondary Endpoints:
 - Changes in the distribution of major lymphocyte subsets (T-cells, B-cells, NK cells).

- Changes in the production of key pro-inflammatory (TNF- α) and T-helper cell-associated cytokines (IFN- γ , IL-4).
- Change in the cytotoxic activity of Natural Killer (NK) cells.

Data Presentation: Summary of Anticipated Quantitative Data

The following tables are templates for the structured presentation of quantitative data collected during the study.

Table 1: Participant Demographics and Baseline Characteristics

Characteristic	Sanasol Group (n=50)	Placebo Group (n=50)	p-value
Age (years)	Mean \pm SD	Mean \pm SD	
Sex (Male/Female)	n (%)	n (%)	

| BMI (kg/m ²) | Mean \pm SD | Mean \pm SD | |

Table 2: Lymphocyte Subset Analysis by Flow Cytometry

Lymphocyte Subset	Group	Baseline (Week 0)	Final (Week 12)	Change from Baseline	p-value (Inter-group)
CD3+ T-cells (%)	Sanasol	Mean ± SD	Mean ± SD	Mean ± SD	
	Placebo	Mean ± SD	Mean ± SD	Mean ± SD	
CD4+ T-helper cells (%)	Sanasol	Mean ± SD	Mean ± SD	Mean ± SD	
	Placebo	Mean ± SD	Mean ± SD	Mean ± SD	
CD8+ Cytotoxic T-cells (%)	Sanasol	Mean ± SD	Mean ± SD	Mean ± SD	
	Placebo	Mean ± SD	Mean ± SD	Mean ± SD	
CD19+ B-cells (%)	Sanasol	Mean ± SD	Mean ± SD	Mean ± SD	
	Placebo	Mean ± SD	Mean ± SD	Mean ± SD	
CD16+/56+ NK cells (%)	Sanasol	Mean ± SD	Mean ± SD	Mean ± SD	
	Placebo	Mean ± SD	Mean ± SD	Mean ± SD	

|| Placebo | Mean ± SD | Mean ± SD | Mean ± SD ||

Table 3: T-Cell Proliferation (CFSE Assay)

Parameter	Group	Baseline (Week 0)	Final (Week 12)	Change from Baseline	p-value (Inter-group)
Proliferation Index	Sanasol	Mean ± SD	Mean ± SD	Mean ± SD	

|| Placebo | Mean ± SD | Mean ± SD | Mean ± SD ||

Table 4: Cytokine Concentrations (ELISA)

Cytokine (pg/mL)	Group	Baseline (Week 0)	Final (Week 12)	Change from Baseline	p-value (Inter-group)
IFN-γ	Sanasol	Mean ± SD	Mean ± SD	Mean ± SD	
	Placebo	Mean ± SD	Mean ± SD	Mean ± SD	
IL-4	Sanasol	Mean ± SD	Mean ± SD	Mean ± SD	
	Placebo	Mean ± SD	Mean ± SD	Mean ± SD	
TNF-α	Sanasol	Mean ± SD	Mean ± SD	Mean ± SD	

|| Placebo | Mean ± SD | Mean ± SD | Mean ± SD ||

Table 5: Natural Killer (NK) Cell Cytotoxicity

Effector:Target Ratio	Group	Baseline (Week 0)	Final (Week 12)	Change from Baseline	p-value (Inter-group)
25:1 (% Lysis)	Sanasol	Mean ± SD	Mean ± SD	Mean ± SD	
	Placebo	Mean ± SD	Mean ± SD	Mean ± SD	
12.5:1 (% Lysis)	Sanasol	Mean ± SD	Mean ± SD	Mean ± SD	

|| Placebo | Mean ± SD | Mean ± SD | Mean ± SD ||

Experimental Protocols

4.1 Protocol 1: Peripheral Blood Mononuclear Cell (PBMC) Isolation

- Principle: Density gradient centrifugation using Ficoll-Paque separates PBMCs from other blood components.
- Materials:
 - Whole blood collected in heparinized tubes.
 - Ficoll-Paque PLUS.
 - Phosphate Buffered Saline (PBS).
 - RPMI-1640 medium.
- Procedure:
 - Dilute whole blood 1:1 with PBS.
 - Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.
 - Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
 - Aspirate the upper layer (plasma and platelets).
 - Carefully collect the buffy coat layer containing PBMCs.
 - Wash the collected cells by adding PBS to a final volume of 50 mL and centrifuging at 300 x g for 10 minutes.
 - Repeat the wash step.
 - Resuspend the cell pellet in RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter.

4.2 Protocol 2: Flow Cytometry for Lymphocyte Subset Analysis

- Principle: Fluorochrome-conjugated antibodies are used to identify cell surface markers specific to different lymphocyte populations.

- Materials:
 - Isolated PBMCs.
 - FACS buffer (PBS + 2% FBS).
 - Antibodies: Anti-CD3-FITC, Anti-CD4-PE, Anti-CD8-APC, Anti-CD19-PerCP, Anti-CD16/56-PE-Cy7.
- Procedure:
 - Adjust PBMC concentration to 1×10^7 cells/mL in FACS buffer.
 - Add 100 μ L of cell suspension to a FACS tube.
 - Add the pre-titrated amount of each antibody to the tube.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.
 - Resuspend the final cell pellet in 500 μ L of FACS buffer.
 - Acquire data on a flow cytometer.
 - Analyze the data using appropriate software to gate on the lymphocyte population and quantify the percentage of positive cells for each marker.

4.3 Protocol 3: T-Cell Proliferation Assay (CFSE)

- Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.
- Materials:
 - Isolated PBMCs.
 - CFSE dye.

- RPMI-1640 complete medium (with 10% FBS).
- Phytohemagglutinin (PHA) mitogen.
- Procedure:
 - Resuspend PBMCs at 1×10^7 cells/mL in pre-warmed PBS.
 - Add CFSE to a final concentration of 5 μ M and incubate for 10 minutes at 37°C.
 - Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
 - Wash the cells twice with complete RPMI medium.
 - Resuspend cells at 1×10^6 cells/mL in complete RPMI medium.
 - Plate 100 μ L of cells per well in a 96-well plate.
 - Add 100 μ L of medium with or without PHA (final concentration 5 μ g/mL).
 - Incubate for 4-5 days at 37°C, 5% CO₂.
 - Harvest cells and analyze by flow cytometry. The progressive halving of CFSE fluorescence indicates cell division.

4.4 Protocol 4: Cytokine Quantification (ELISA)

- Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines.
- Materials:
 - Plasma samples or cell culture supernatants.
 - Commercially available ELISA kits for IFN- γ , IL-4, and TNF- α .
- Procedure:
 - Follow the manufacturer's instructions provided with the specific ELISA kit.

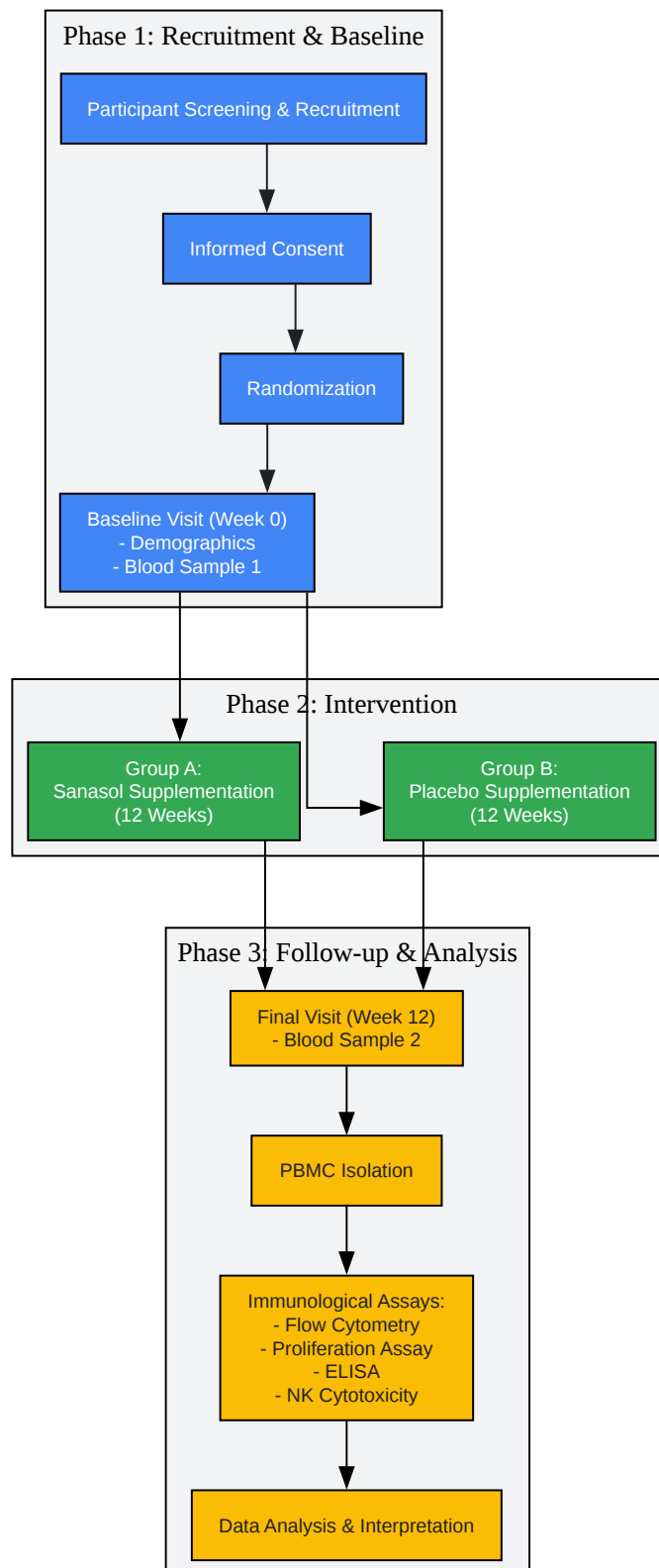
- Typically, this involves coating a 96-well plate with a capture antibody.
- Blocking non-specific binding sites.
- Adding standards and samples to the wells.
- Incubating with a detection antibody.
- Adding a substrate that produces a colorimetric signal.
- Measuring the absorbance using a microplate reader.
- Calculating cytokine concentrations based on the standard curve.

4.5 Protocol 5: Natural Killer (NK) Cell Cytotoxicity Assay

- Principle: The ability of NK cells (effector cells) to lyse target cells (e.g., K562 cell line) is measured, often via the release of lactate dehydrogenase (LDH) from damaged target cells.
- Materials:
 - Isolated PBMCs (as effector cells).
 - K562 target cells.
 - Commercially available LDH cytotoxicity assay kit.
- Procedure:
 - Culture and harvest K562 target cells.
 - Plate target cells at 1×10^4 cells/well in a 96-well plate.
 - Add effector cells (PBMCs) at various effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1).
 - Include control wells: target spontaneous release, target maximum release (with lysis buffer), and effector spontaneous release.
 - Incubate the plate for 4 hours at 37°C, 5% CO₂.

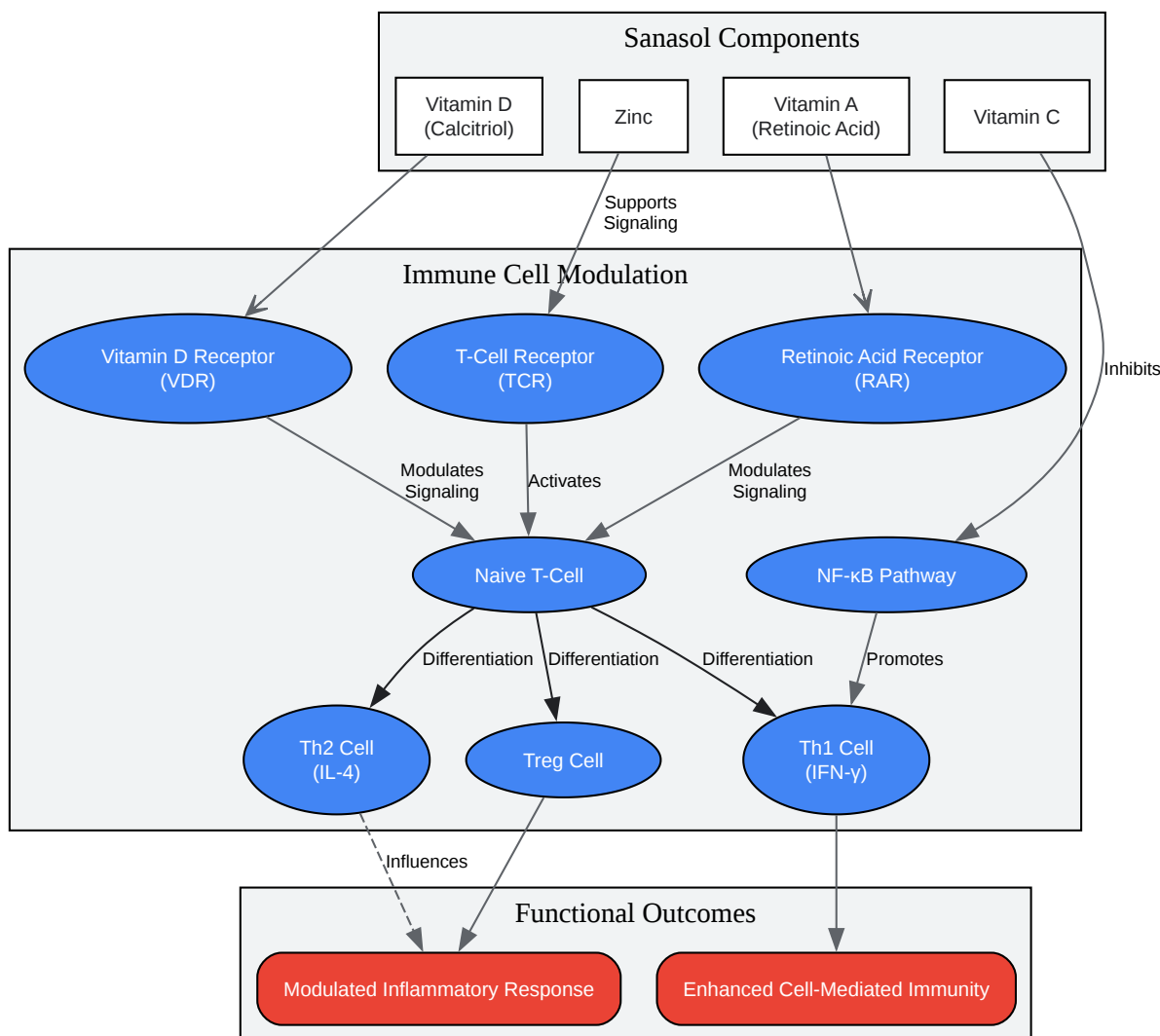
- Centrifuge the plate at 250 x g for 4 minutes.
- Transfer supernatant to a new plate and perform the LDH assay according to the kit manufacturer's protocol.
- Calculate the percentage of specific lysis using the formula: % Cytotoxicity =
$$\frac{[(\text{Experimental Release} - \text{Effector Spontaneous} - \text{Target Spontaneous}) / (\text{Target Maximum} - \text{Target Spontaneous})] * 100}{}$$

Mandatory Visualizations



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Caption: Experimental workflow from participant recruitment to data analysis.



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